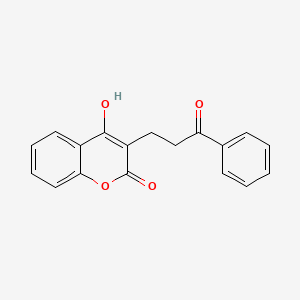

Coumarin, 3-(2-benzoylethyl)-4-hydroxy-

Description

General Context of 4-Hydroxycoumarins in Chemical Biology and Medicinal Chemistry Research

The discovery of the anticoagulant properties of dicoumarol, a naturally occurring 4-hydroxycoumarin (B602359) derivative, was a watershed moment in medicine. rsc.org This led to the development of a whole class of 4-hydroxycoumarin-based oral anticoagulants, including the widely used drug warfarin (B611796). google.com The mechanism of action of these anticoagulants involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of several blood clotting factors. nih.gov

Beyond their well-established role as anticoagulants, 4-hydroxycoumarin derivatives have been shown to exhibit a remarkable spectrum of biological activities. nih.govnih.gov These include anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, and antioxidant properties. thepharmajournal.comscielo.org.zanih.gov This broad range of activities has spurred extensive research into the synthesis and biological evaluation of novel 4-hydroxycoumarin derivatives, making them a cornerstone in the field of medicinal chemistry. nih.gov The 4-hydroxy group is a key structural feature, and modifications at the 3-position have been a primary focus for developing new therapeutic agents. researchgate.net

The general structure of 4-hydroxycoumarin allows for various synthetic modifications, with the Michael addition being a common method to introduce substituents at the 3-position. nih.gov This reaction involves the addition of the nucleophilic 4-hydroxycoumarin to an α,β-unsaturated ketone, leading to a diverse range of 3-substituted derivatives. nih.govnih.gov

Scope and Significance of "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" Research

"Coumarin, 3-(2-benzoylethyl)-4-hydroxy-," is a specific derivative of 4-hydroxycoumarin that belongs to the family of 3-substituted coumarins. Its chemical structure is closely related to the well-known anticoagulant warfarin, which is chemically named 3-(α-acetonylbenzyl)-4-hydroxycoumarin. The synthesis of "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" can be achieved through the Michael addition of 4-hydroxycoumarin to benzalacetone (4-phenyl-3-buten-2-one). nih.govnih.gov

While extensive research has been conducted on warfarin and other 4-hydroxycoumarin derivatives, dedicated studies focusing solely on "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" are less prevalent in the scientific literature. However, its structural similarity to warfarin suggests that it may possess similar biological activities, particularly anticoagulant properties.

The significance of research into this specific compound lies in the potential for discovering novel therapeutic agents with improved pharmacological profiles compared to existing drugs. By subtly modifying the side chain at the 3-position, it may be possible to fine-tune the compound's activity, selectivity, and pharmacokinetic properties. Research into this and similar analogs contributes to a deeper understanding of the structure-activity relationships within the 4-hydroxycoumarin class of compounds.

Table 1: Physicochemical Properties of 4-Hydroxycoumarin Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | General Biological Activity |

|---|---|---|---|

| 4-Hydroxycoumarin | C9H6O3 | 162.14 | Precursor for anticoagulants |

| Warfarin | C19H16O4 | 308.33 | Anticoagulant |

Detailed Research Findings

As specific research on "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" is limited, the following table summarizes the known biological activities of the broader 4-hydroxycoumarin class, which provides a basis for the potential areas of investigation for this specific compound.

Table 2: Investigated Biological Activities of 4-Hydroxycoumarin Derivatives

| Biological Activity | Description | Key Findings for the General Class |

|---|---|---|

| Anticoagulant | Inhibition of vitamin K epoxide reductase, leading to reduced blood clotting. nih.gov | Many 3-substituted derivatives, including warfarin, are potent anticoagulants used clinically. google.com |

| Anti-inflammatory | Modulation of inflammatory pathways. | Certain derivatives have shown significant anti-inflammatory effects in preclinical studies. |

| Antibacterial | Inhibition of bacterial growth. nih.gov | Some compounds exhibit activity against various bacterial strains. nih.gov |

| Anticancer | Induction of apoptosis and inhibition of cancer cell proliferation. | A number of derivatives have been investigated for their potential as anticancer agents. |

Further research is warranted to specifically evaluate "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" for these and other potential biological activities. Such studies would involve its chemical synthesis, purification, and comprehensive in vitro and in vivo testing to determine its pharmacological profile.

Structure

3D Structure

Properties

CAS No. |

6431-16-9 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

4-hydroxy-3-(3-oxo-3-phenylpropyl)chromen-2-one |

InChI |

InChI=1S/C18H14O4/c19-15(12-6-2-1-3-7-12)11-10-14-17(20)13-8-4-5-9-16(13)22-18(14)21/h1-9,20H,10-11H2 |

InChI Key |

BLVHWCKQUXHPBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-Hydroxycoumarins

The foundational 4-hydroxycoumarin (B602359) structure can be synthesized through several well-known condensation and cyclization reactions. These methods provide the essential backbone for further derivatization.

Pechmann Condensation and its Variants

The Pechmann condensation is a widely utilized method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgarkat-usa.org The reaction mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.org While traditionally requiring harsh conditions and strong acids like sulfuric acid, various modifications have been developed to improve yields and broaden the substrate scope. ijcce.ac.irjetir.orgwordpress.com For instance, the use of catalysts such as sulfamic acid under solvent-free conditions has demonstrated moderate to excellent yields (50-90%) for a range of substituted coumarins. arkat-usa.org

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Harsh conditions | Good | wikipedia.orgjetir.org |

| Sulfamic Acid | Solvent-free, 130°C | 50-90% | arkat-usa.org |

| Nano-crystalline sulfated-zirconia | - | High | wordpress.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or pyridine. scienceinfo.comnih.gov This method is particularly useful for synthesizing 3-substituted coumarins. slideshare.netjmchemsci.com The reaction proceeds through the formation of a C=C bond, followed by intramolecular cyclization. nih.gov Advances in this method include the use of environmentally benign solvents like ionic liquids, which can act as both solvent and catalyst, leading to high yields in short reaction times. nih.gov One-pot domino Knoevenagel-type condensation/Michael reactions have also been developed for the synthesis of biscoumarin derivatives from aldehydes and 4-hydroxycoumarin. researchgate.net

Perkin and Wittig Reactions in Coumarin Synthesis

The Perkin reaction, first described in 1868, involves the condensation of salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base to form coumarin. scienceinfo.comjmchemsci.com While historically significant, this method can require high temperatures. jmchemsci.com

The Wittig reaction offers an alternative for synthesizing coumarins, particularly those that are unsubstituted at the 3 and 4 positions. ijcce.ac.ir This reaction involves the interaction of an aromatic aldehyde or ketone with a phosphonium (B103445) ylide. scienceinfo.comjmchemsci.com Modifications to the Wittig reaction have been explored to create simpler, one-pot condensation methods under milder conditions. ijcce.ac.ir

Targeted Synthesis of 3-Substituted 4-Hydroxycoumarin Analogs

Once the 4-hydroxycoumarin core is established, the next critical step is the introduction of substituents at the C-3 position to create analogs like 3-(2-benzoylethyl)-4-hydroxycoumarin.

Regiospecific Functionalization at the C-3 Position

The C-3 position of 4-hydroxycoumarin is nucleophilic and can be functionalized through various reactions. A practical approach for preparing 4-hydroxycoumarin derivatives functionalized at the C-3 position is through a catalytic coupling reaction with a range of substituted benzylic alcohols. researchgate.net Substrate-controlled alkylation of 4-hydroxycoumarin with diazo compounds, catalyzed by TfOH, allows for regioselective C-3 or O-alkylation. researchgate.net Furthermore, a one-pot, three-component reaction of 4-hydroxycoumarin, phenylglyoxal (B86788) monohydrate, and 3-arylaminocyclopent-2-enone under catalyst-free and microwave irradiation conditions has been developed for the synthesis of 3-functionalized 4-hydroxycoumarin derivatives. mdpi.com Another method involves a three-component reaction between 4-hydroxycoumarins, primary aromatic amines, and tert-butyl nitrite (B80452) under ball-milling to achieve C-3 dehydrogenative aza-coupling. rsc.org

Table 2: Methods for C-3 Functionalization of 4-Hydroxycoumarin

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Coupling | Substituted benzylic alcohols | Practical route to C-3 functionalization | researchgate.net |

| TfOH-catalyzed Alkylation | Diazo compounds | Substrate-controlled regioselectivity (C-3 vs. O-alkylation) | researchgate.net |

| Three-Component Reaction | Phenylglyoxal monohydrate, 3-arylaminocyclopent-2-enone | Catalyst-free, microwave irradiation, one-pot | mdpi.com |

| Dehydrogenative Aza-coupling | Primary aromatic amines, tert-butyl nitrite | Ball-milling, solvent- and catalyst-free | rsc.org |

Synthesis of 3-(2-Bromoethyl)-4-hydroxy-2H-chromen-2-one Precursors

A key intermediate for introducing the 2-benzoylethyl group at the C-3 position is a precursor like 3-(2-bromoethyl)-4-hydroxy-2H-chromen-2-one. This compound can be synthesized and subsequently used in further reactions. For instance, 3-(2-bromoethyl)-4-hydroxy-2H-chromen-2-one has been prepared and purified via recrystallization in acetone, yielding an off-white solid. scielo.org.za This bromoethyl derivative serves as a versatile precursor for synthesizing various other 3-substituted coumarins. scielo.org.za Another related precursor, 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one, is prepared from 3-acetyl-4-hydroxy-2H-chromen-2-one and is used in the synthesis of aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one via the Hantzsch reaction. researchgate.net

Multi-step Synthetic Pathways for Benzoylethyl Moieties

The introduction of the 2-benzoylethyl moiety at the C3 position of 4-hydroxycoumarin is most effectively achieved through a Michael addition reaction. This multi-step approach involves the base-catalyzed conjugate addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, specifically benzalacetophenone (chalcone).

The reaction proceeds as follows:

Deprotonation of 4-hydroxycoumarin: In the presence of a base, the acidic proton of the 4-hydroxy group is removed, forming a resonance-stabilized enolate. The negative charge is delocalized over the oxygen at C4 and the carbon at C3, rendering the C3 position nucleophilic.

Michael Addition: The nucleophilic C3 of the 4-hydroxycoumarin enolate attacks the β-carbon of benzalacetophenone.

Protonation: The resulting enolate intermediate is protonated during workup to yield the final product, 3-(2-benzoylethyl)-4-hydroxycoumarin.

This synthetic strategy is analogous to the synthesis of other 3-substituted 4-hydroxycoumarin derivatives, such as warfarin (B611796), where 4-hydroxycoumarin is reacted with an appropriate α,β-unsaturated ketone. mdpi.com

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. Several advanced approaches can be applied to the synthesis of 3-(2-benzoylethyl)-4-hydroxycoumarin, focusing on principles of green chemistry.

Imidazole-Catalyzed Multicomponent Reactions in Aqueous Media

Imidazole (B134444) and its derivatives have emerged as effective organocatalysts for various organic transformations, including multicomponent reactions (MCRs) in aqueous media. nih.govsciepub.com An imidazole-catalyzed, one-pot, three-component reaction could be envisioned for the synthesis of derivatives structurally related to 3-(2-benzoylethyl)-4-hydroxycoumarin. Such a reaction would involve 4-hydroxycoumarin, an aldehyde, and a component containing the benzoyl group. nih.govsciepub.com This approach offers several advantages, including operational simplicity, the use of water as a green solvent, and high atom economy. nih.gov

A plausible mechanism involves the imidazole-catalyzed formation of a Knoevenagel adduct between 4-hydroxycoumarin and an aldehyde, which then reacts with a benzoyl-containing nucleophile. nih.gov

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.orgnih.govresearchgate.netpharmacophorejournal.com The synthesis of 3-substituted coumarins, including the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, can be significantly enhanced under microwave irradiation. mdpi.com

Solvent-free or solid-phase reactions under microwave irradiation represent a particularly green synthetic approach, minimizing the use of volatile organic solvents. sciepub.comscirp.org The reaction between 4-hydroxycoumarin and benzalacetophenone could be conducted under solvent-free conditions in the presence of a solid support or a catalyst, initiated by microwave energy. This method not only reduces reaction times but also simplifies product isolation and purification. scirp.org

| Reaction | Catalyst/Conditions | Time | Yield (%) | Reference |

| 4-Aryl/Alkylaminocoumarins | Microwave, solvent-free | 20-35 s | 72-94 | researchgate.net |

| 3,3-Arylidene bis(4-hydroxycoumarin) | DBSA, Microwave, H2O:EtOH | 4.5-15 min | High | scirp.org |

| Hydrazinyl thiazolyl coumarins | Microwave | 5 min | 99 | researchgate.net |

This table presents data for the synthesis of various coumarin derivatives under microwave irradiation to illustrate the efficiency of this technique.

Metal-Catalyzed Coupling Reactions in Coumarin Framework Construction (e.g., Copper-Catalyzed Oxidative Synthesis)

Copper-catalyzed reactions have become a cornerstone in the synthesis of heterocyclic compounds, including coumarins. encyclopedia.pubrsc.orglookchem.com Copper catalysts can be employed in various stages of coumarin synthesis, from the initial construction of the coumarin ring to the functionalization at the C3 position. encyclopedia.pubrsc.org

For the synthesis of 3-alkyl-4-hydroxycoumarin derivatives, a copper-catalyzed cascade dehydrogenation/conjugate addition sequence has been developed. rsc.org This method allows for the direct use of simple saturated ketones, which are dehydrogenated in situ to form α,β-unsaturated ketones that then undergo a conjugate addition with 4-hydroxycoumarin. rsc.org This approach avoids the often-problematic synthesis and storage of unstable enones.

Derivatization Strategies for Enhancing Molecular Diversity

The 3-(2-benzoylethyl)-4-hydroxycoumarin molecule possesses several reactive sites that can be targeted for derivatization to create a library of analogues with potentially diverse properties. The primary sites for modification are the 4-hydroxy group and the aromatic rings.

Alkylation, Acetylation, and Nitration of Hydroxycoumarins

Alkylation: The 4-hydroxy group of 3-substituted 4-hydroxycoumarins can be readily alkylated to form the corresponding 4-alkoxy derivatives. This reaction is typically carried out using an alkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. nih.gov

Acetylation: Acetylation of the 4-hydroxy group can be achieved using acetyl chloride or acetic anhydride in the presence of a base. researchgate.net This reaction yields the 4-acetoxycoumarin derivative.

Nitration: The aromatic rings of the coumarin scaffold and the benzoyl group are susceptible to electrophilic aromatic substitution, such as nitration. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The position of nitration will be directed by the existing substituents on the aromatic rings.

| Derivative | Reagents | Product |

| Alkylation | Alkyl halide, K2CO3 | 4-Alkoxy-3-(2-benzoylethyl)coumarin |

| Acetylation | Acetyl chloride or Acetic anhydride | 4-Acetoxy-3-(2-benzoylethyl)coumarin |

| Nitration | HNO3, H2SO4 | Nitro-3-(2-benzoylethyl)-4-hydroxycoumarin |

This table outlines the general conditions for the derivatization of the title compound.

Reactions with Hydrazines, Hydroxylamines, and Aromatic Aldehydes

The ketone and the enol functionalities within 4-hydroxycoumarin derivatives are primary sites for condensation and addition reactions.

Reactions with Hydrazines and Hydroxylamines:

The reaction of 3-substituted 4-hydroxycoumarins containing a keto group on the side chain with hydrazines or hydroxylamine (B1172632) typically leads to the formation of heterocyclic systems like pyrazoles and isoxazoles. For instance, studies on 3-acetyl-4-hydroxycoumarin show that it reacts with hydrazine (B178648) hydrate (B1144303) to yield pyrazole (B372694) derivatives. researchgate.netresearchcommons.org Similarly, its reaction with hydroxylamine hydrochloride can result in the formation of isoxazole-containing compounds. researchcommons.org The exact product often depends on the reaction conditions, such as the solvent and catalyst used. researchcommons.org

Reactions with Aromatic Aldehydes:

The reaction of 4-hydroxycoumarin itself with aromatic aldehydes is a well-established method for synthesizing bis-coumarin derivatives, often via a Knoevenagel condensation followed by a Michael addition. researchgate.netlew.ro When a substituent is already present at the 3-position, as in 3-acetyl-4-hydroxycoumarin, condensation with aromatic aldehydes can occur at the active methyl group of the acetyl substituent, leading to the formation of chalcone-like structures. researchgate.net These chalcones can then be used as intermediates for further heterocyclic syntheses. researchgate.net

A summary of typical products from reactions of related coumarins is presented below.

| Reactant | Reagent | Typical Product Structure |

| 3-Acetyl-4-hydroxycoumarin | Hydrazine Hydrate | Pyrazolyl coumarin |

| 3-Acetyl-4-hydroxycoumarin | Hydroxylamine HCl | Isoxazolyl coumarin |

| 4-Hydroxycoumarin | Aromatic Aldehyde | Arylmethylene-bis(4-hydroxycoumarin) |

| 3-Acetyl-4-hydroxycoumarin | Aromatic Aldehyde | Cinnamoyl coumarin (Chalcone) |

Modification via Hypervalent Iodine Reagents and Intramolecular Rearrangements

Hypervalent Iodine Reagents:

Hypervalent iodine(III) reagents are versatile compounds used for a variety of organic transformations, including oxidations and functional group transfers. researchgate.netnih.gov Their application in coumarin chemistry has been explored, for example, in the α-functionalization of carbonyl compounds. beilstein-journals.org While general reviews on hypervalent iodine chemistry are abundant, specific studies detailing their use to modify "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" are not available in the searched literature. These reagents are known to mediate reactions such as tosyloxylation at the C3 position of the 4-hydroxycoumarin ring system, but this is typically on the unsubstituted parent molecule.

Intramolecular Rearrangements:

Intramolecular rearrangements, such as the Fries rearrangement, are common in phenolic esters, including acyloxycoumarins. The Fries rearrangement typically involves the migration of an acyl group from a phenolic oxygen to an ortho or para position on the aromatic ring upon treatment with a Lewis acid. mdpi.com This reaction has been studied for various 7-acyloxycoumarins, leading to the formation of 6-acyl or 8-acyl-7-hydroxycoumarins. mdpi.com However, there is no specific information available describing similar intramolecular rearrangements for 3-(2-benzoylethyl)-4-hydroxycoumarin, which lacks the prerequisite acyloxy group for a classic Fries rearrangement.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Comprehensive ¹H and ¹³C NMR Analysis

Detailed ¹H and ¹³C NMR data for "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" are not available in the public domain based on the conducted searches.

Hypothetical ¹H NMR Data Table: A ¹H NMR spectrum would be expected to show distinct signals for the protons on the coumarin (B35378) core, the benzoyl group, and the ethyl chain. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling patterns (J-values) would reveal neighboring protons.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Coumarin) | 7.0 - 8.0 | m | - |

| Aromatic (Benzoyl) | 7.2 - 7.9 | m | - |

| CH (ethyl) | ~ 4.5 - 5.0 | t or dd | - |

| CH₂ (ethyl) | ~ 3.0 - 3.5 | m | - |

| OH (enolic) | > 10.0 | s (broad) | - |

Hypothetical ¹³C NMR Data Table: A ¹³C NMR spectrum would provide the number of unique carbon atoms and their chemical environments. Key signals would include the carbonyl carbons of the lactone and the ketone, as well as the carbons of the aromatic rings and the ethyl side chain.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~ 195 - 205 |

| C=O (Lactone) | ~ 160 - 165 |

| Aromatic/Vinylic | ~ 100 - 155 |

| CH (ethyl) | ~ 35 - 45 |

| CH₂ (ethyl) | ~ 25 - 35 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Carbon Assignment

Specific 2D NMR data, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), for "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" were not found. These techniques are crucial for unambiguously assigning proton signals to their directly attached carbons (HMQC) and for identifying longer-range (2-3 bond) correlations between protons and carbons (HMBC), which helps in piecing together the molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

No specific high-resolution mass spectrometry (HRMS) data for "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" was identified. HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₈H₁₄O₄), which has a calculated exact mass of 294.0892 g/mol .

Fragmentation Pattern Analysis in Mass Spectrometry

A detailed analysis of the mass spectrometry fragmentation pattern for this specific compound is not available. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve characteristic losses, such as the loss of the benzoyl group or cleavage of the ethyl side chain, providing valuable structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.

While a specific IR spectrum for "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" is not available, the expected characteristic absorption bands can be predicted based on its structure.

Hypothetical IR Data Table:

| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Intensity |

| O-H (enolic, intramolecular H-bond) | 3200 - 2500 (broad) | Medium |

| C-H (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H (aliphatic) | 3000 - 2850 | Medium-Weak |

| C=O (ketone) | ~ 1685 | Strong |

| C=O (lactone) | ~ 1720 | Strong |

| C=C (aromatic/vinylic) | 1600 - 1450 | Medium |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Detailed experimental data regarding the UV-Vis absorption characteristics of 3-(2-benzoylethyl)-4-hydroxycoumarin, including specific absorption maxima (λmax) and molar absorptivity values, are not available in the reviewed literature. General studies on similar 3-substituted 4-hydroxycoumarin (B602359) derivatives show that these compounds typically exhibit absorption in the UV region, with the position and intensity of the absorption bands being influenced by the substituent at the 3-position and the solvent used.

Specific experimental data on the fluorescence emission profiles and quantum yield of 3-(2-benzoylethyl)-4-hydroxycoumarin could not be located in the searched scientific literature. The fluorescence properties of 4-hydroxycoumarin derivatives are known to be highly dependent on the nature of the substituent at the 3-position. While general trends have been observed for this class of compounds, precise emission maxima (λem) and quantum yield values for the specified molecule have not been reported.

Mechanistic Studies of Chemical Reactions Involving the Compound

Elucidation of Knoevenagel Condensation Mechanisms in Coumarin (B35378) Synthesis

The Knoevenagel condensation is a cornerstone reaction in the synthesis of coumarin frameworks. nih.govresearchgate.net This reaction typically involves the condensation of a compound with an active methylene (B1212753) group and an aldehyde or ketone, often catalyzed by a weak base such as an amine. mdpi.comyoutube.com In the context of 4-hydroxycoumarin (B602359) synthesis, a common starting material is a derivative of salicylaldehyde (B1680747).

The mechanism proceeds through the initial formation of a Knoevenagel adduct. For instance, 4-hydroxycoumarin can react with an aldehyde in the presence of a catalyst like imidazole (B134444) to yield this adduct. nih.gov There are generally two accepted pathways for the condensation itself:

Enolate Pathway: The amine catalyst deprotonates the active methylene compound to form an enolate anion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type product yields the α,β-unsaturated product. youtube.com

Iminium Pathway: The amine catalyst first reacts with the aldehyde to form an electrophilic iminium ion. The active methylene compound then attacks this iminium ion, which is more electrophilic than the original aldehyde, facilitating the reaction. youtube.com

Following the initial condensation, the synthesis of the coumarin ring from salicylaldehyde precursors involves a crucial intramolecular heterocyclization step. The phenolate (B1203915) ion, formed from the hydroxyl group on the salicylaldehyde, performs a nucleophilic attack on the electrophilic carbon of the cyano or ester group of the Knoevenagel product. This cyclization, followed by hydrolysis and tautomerization, leads to the formation of the stable coumarin ring system. mdpi.com

Mechanistic Insights into Catalyst-Mediated Reactions

Catalysts play a pivotal role in directing the synthesis and transformation of 4-hydroxycoumarin derivatives, offering pathways to complex molecules under mild conditions.

Imidazole Catalysis: Imidazole has been identified as an effective amphoteric catalyst in one-pot, multicomponent reactions starting from 4-hydroxycoumarin. nih.gov A plausible mechanism for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins involves a dual role for imidazole. First, it catalyzes the Knoevenagel condensation between 4-hydroxycoumarin and an aldehyde to form an adduct. Concurrently, imidazole reacts with a compound like 2-bromoacetophenone (B140003) to generate a nucleophilic imidazolium (B1220033) ylide. This ylide then attacks the Knoevenagel adduct, which is followed by an intramolecular cyclization to form the final product and regenerate the imidazole catalyst for the next cycle. nih.gov

Copper Catalysis: Copper catalysts are versatile in mediating various transformations of 4-hydroxycoumarins. encyclopedia.pub Several mechanistic pathways have been proposed depending on the specific reaction:

Oxidative Synthesis: In the synthesis of furo[3,2-c]coumarin derivatives from aldehydes and two molecules of 4-hydroxycoumarin, a copper catalyst facilitates an oxidative C-H activation and C-O bond formation sequence. encyclopedia.pub

Reaction with Ketoxime Carboxylates: The reaction of 4-hydroxycoumarins with ketoxime carboxylates, catalyzed by copper, is proposed to involve a radical mechanism. This pathway may proceed through an AcOCu(III) species in the initial radical step. encyclopedia.pub

C-H Activation for Coumestan Synthesis: The preparation of coumestans from 3-(2-hydroxyaryl)coumarins using copper(II) acetate (B1210297) involves a C-H activation mechanism. The formation of the product is explained by the coordination of the Cu(II) species with the phenolic hydroxyl group, facilitating the intramolecular cyclization. encyclopedia.pubrsc.org

Pathways of Intramolecular Rearrangements and Cyclization Reactions

The 3-substituted 4-hydroxycoumarin scaffold is a versatile precursor for a variety of intramolecular reactions, leading to the formation of fused heterocyclic systems. researchgate.net The synthesis of the title compound, 3-(2-benzoylethyl)-4-hydroxycoumarin, is typically achieved via a Michael addition of 4-hydroxycoumarin to benzalacetone. This product can then undergo further intramolecular reactions.

One significant pathway is intramolecular cyclization. For example, the Knoevenagel condensation product of salicylaldehyde and an active methylene compound readily undergoes intramolecular cyclization to form the coumarin ring. mdpi.com Similarly, derivatives of 4-hydroxycoumarin can be designed to undergo intramolecular domino reactions, such as a Knoevenagel-hetero Diels-Alder sequence, to construct complex polycyclic frameworks like pyrano[3-2c]coumarins. nih.gov

The formation of furo[3,2-c]coumarins from 4-hydroxycoumarin and other reagents is a prime example of a cyclization reaction. After the initial intermolecular reaction, an intermediate is formed which then undergoes an intramolecular nucleophilic attack, often by the hydroxyl group at the 4-position, followed by dehydration or elimination to yield the fused furan (B31954) ring. nih.gov

Reaction Dynamics and Intermediate Species Characterization

The study of reaction dynamics and the characterization of transient intermediates are crucial for a complete understanding of the reaction mechanisms. In the synthesis of coumarin derivatives, several key intermediate species have been proposed and, in some cases, identified.

The keto-enol tautomerism of the 4-hydroxycoumarin ring system is fundamental to its reactivity. The enol form is crucial for its nucleophilic character in reactions like Michael additions. For 3-acyl-4-hydroxycoumarins, keto-enol tautomerism of the side chain also plays a significant role in its reactivity. researchgate.net

In catalyzed reactions, specific intermediates associated with the catalyst are often postulated.

Table 1: Proposed Intermediates in Catalyzed Reactions of 4-Hydroxycoumarin

| Catalytic System | Proposed Intermediate Species | Role in Mechanism | Source |

|---|---|---|---|

| Imidazole | Knoevenagel Adduct | Product of initial condensation, electrophile for subsequent attack. | nih.gov |

| Imidazole | Imidazolium Ylide | Nucleophile that attacks the Knoevenagel adduct. | nih.gov |

| Copper | AcOCu(III) Species | Participates in the initial radical step in reactions with ketoxime carboxylates. | encyclopedia.pub |

| Copper | Copper-Allenylidene Complex | Identified intermediate in certain copper-catalyzed cyclizations involving alkynes. | encyclopedia.pub |

| Amine (Knoevenagel) | Iminium Ion | Activated form of the aldehyde, highly electrophilic. | youtube.com |

The dynamics of these reactions are influenced by factors such as solvent polarity and temperature. For example, the use of water as a solvent in some imidazole-catalyzed reactions highlights a move towards more environmentally benign "green" chemistry approaches. nih.gov

Structure Activity Relationship Sar Investigations

Correlating Substituent Effects on Biological Activity in vitro

The nature, position, and electronic properties of substituents on the coumarin (B35378) scaffold can dramatically alter the compound's interaction with biological targets, thereby modulating its activity.

O-substitutions on the coumarin nucleus have been identified as a critical determinant for the biological activity of these compounds, particularly their antifungal properties. mdpi.com Research has demonstrated that the introduction of various oxygen-containing functional groups can significantly enhance the therapeutic potential of the coumarin scaffold. mdpi.com

The length of aliphatic chains, especially in the context of O-prenylation, also plays a significant role. The cytotoxic properties of O-prenylated coumarins are dependent on the length of the prenyl chain. nih.gov An increase in chain length enhances the lipophilicity of the molecule, which is thought to facilitate its penetration through cell membranes, thereby improving its access to intracellular targets. nih.gov This relationship highlights the importance of lipophilicity as a key parameter in the design of coumarin-based cytotoxic agents. nih.gov For instance, studies on 8-farnesyloxycoumarin have shown its inhibitory activity on 15-lipoxygenase-1 (15-LOX-1) in cancer cell lines, inducing apoptosis. nih.gov

In a series of synthesized chlorinated coumarins, various O-substituted derivatives were prepared by pairing different alkyl/aralkyl halides with 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one. nih.gov These compounds were evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with the most proficient activity observed against the cholinesterase enzymes. nih.gov This indicates that the nature of the O-alkylation can direct the selectivity towards different enzyme targets.

| Compound Class | Substitution Feature | Effect on Biological Activity | Source |

| Coumarin Derivatives | O-Substitutions | Essential for antifungal activity. | mdpi.com |

| O-Prenylated Coumarins | Increased prenyl chain length | Increases lipophilicity and enhances cytotoxic properties. | nih.gov |

| Chlorinated Coumarins | O-alkylation / O-aralkylation | Influences selectivity for enzyme targets like AChE and BChE. | nih.gov |

The electronic properties of substituents on the coumarin ring are a pivotal factor in determining the type and potency of biological activity. The introduction of electron-withdrawing groups (EWGs) can significantly influence the molecule's reactivity and interaction with biological macromolecules. nih.gov

Several studies have shown that the presence of EWGs tends to shift the biological activity profile of coumarin derivatives. For example, when a substituent has an electron-withdrawing character, the activity is often skewed more towards antitumor effects rather than antibacterial effects. researchgate.net Conversely, electron-donating groups tend to reverse this trend. researchgate.net This principle allows for the modulation of activity by carefully selecting substituents with specific electronic characteristics. researchgate.net

In the context of antifungal activity, a positive influence of EWGs has been observed across various series of hydroxycoumarins. mdpi.com For instance, acetylated derivatives of 4-, 6-, and 7-hydroxycoumarins were found to be the most active compounds within their respective series, corroborating the hypothesis that EWGs favor antifungal activity. mdpi.com The anti-radical activity of coumarin derivatives can also be explained by the electronic effects of their substituents. nih.gov

The table below summarizes the influence of electron-withdrawing groups on the biological potential of coumarin derivatives.

| Type of Activity | Influence of Electron-Withdrawing Groups (EWGs) | Example | Source |

| Antitumor | Shifts activity towards antitumor potential. | General observation for substituted coumarins. | researchgate.net |

| Antifungal | Positively influences and enhances activity. | Acetylated hydroxycoumarins show high activity. | mdpi.com |

| Anti-radical | Modulates scavenging activity based on electronic effects. | Substituents on 3-methoxycarbonylcoumarins affect radical scavenging. | nih.gov |

The position of hydroxyl (-OH) groups on the coumarin framework is a critical determinant of enzyme inhibitory activity. The specific location of these groups can dictate the molecule's binding affinity and orientation within an enzyme's active site.

Studies on the inhibition of human dipeptidyl peptidase III (hDPP III) by a series of coumarin derivatives revealed distinct positional effects. The most potent inhibition was observed in compounds with a hydroxyl group at the C7 position. nih.gov Specifically, 3-benzoyl-7-hydroxy-2H-chromen-2-one was the most potent inhibitor in the series. nih.gov In contrast, when the hydroxyl group is located at the C6 and C8 positions, the compounds generally exhibit moderate inhibitory activity. nih.gov The presence of a hydroxyl group at C6 was found to reduce the inhibitory potential compared to a bromo group at the same position in certain 3-acetyl-2H-chromen-2-ones. nih.gov

Similarly, in the context of lipoxygenase (LOX) inhibition, the position of hydroxyl groups influences activity. mdpi.com Compounds with hydroxyl groups at either the C6 or C8 position demonstrated notable antioxidant activity. mdpi.com For example, 3-acetyl-6-hydroxy-2H-chromen-2-one, 6-hydroxy-2-oxo-2H-chromene-3-carbonitrile, and 3-benzoyl-6-hydroxy-2H-chromen-2-one, all featuring a hydroxyl group at position 6, showed very similar and significant rates of LOX inhibition. mdpi.com

The following table details the inhibitory activity of hydroxylated coumarins against different enzymes based on the -OH group position.

| Enzyme Target | -OH Position | Observed Activity | Source |

| Human Dipeptidyl Peptidase III (hDPP III) | C7 | Potent inhibition | nih.gov |

| Human Dipeptidyl Peptidase III (hDPP III) | C6 | Moderate to weak inhibition | nih.gov |

| Human Dipeptidyl Peptidase III (hDPP III) | C8 | Moderate inhibition | nih.gov |

| Lipoxygenase (LOX) | C6 | Significant inhibition | mdpi.com |

| Lipoxygenase (LOX) | C8 | Notable antioxidant activity | mdpi.com |

Impact of Core Coumarin Structure Modifications on Activity

Modifications to the fundamental benzopyrone core of coumarin can lead to significant changes in biological activity. The pharmacological and biochemical applications of coumarins are highly dependent on the substitution patterns around this core structure. dut.ac.zamdpi.com

SAR studies have indicated that structural modifications at the C3 position of 4-hydroxycoumarin (B602359), particularly with isoprenyl motifs, can enhance its activity. nih.gov This suggests that the C3 position is a key site for introducing side chains that can modulate the compound's interaction with its biological targets. nih.gov Introducing bulky substituents at the C3 position, however, can sometimes lead to ineffective compounds, as seen in studies of bacterial carbonic anhydrase inhibitors. nih.gov

The C4 position is another critical site for modification. Substitutions at C4 have been shown to yield compounds with anticancer activity against various cancer cell lines. researchgate.net Smaller, more compact moieties at the C4 position, such as hydroxyl, methyl, or trifluoromethyl groups, are generally well-tolerated and can result in effective enzyme inhibitors. nih.gov

Furthermore, substitutions on the benzene ring of the coumarin nucleus at positions C6, C7, and C8 are also crucial. For anticancer activity, substitutions at the C6 position often provide the best results, followed by substitutions at C8. nih.gov These positions are generally tolerant of a variety of substituents, which can lead to effective enzyme inhibitors without interfering with processes like the hydrolytic opening of the lactone ring, which is a proposed mechanism of action for some coumarin-based inhibitors. nih.gov

SAR in Hybrid Compounds (e.g., Coumarin-Chalcone Hybrids)

Molecular hybridization, which involves combining two or more pharmacophores, is a powerful strategy in drug design. Coumarin-chalcone hybrids have emerged as a promising class of compounds with a wide spectrum of biological activities. researchgate.net The SAR of these hybrids is complex, as it depends on the substituents on both the coumarin and chalcone moieties. scispace.comnih.gov

In a study of coumarin-chalcone hybrids as ligands for human adenosine receptors (ARs), SAR analysis revealed that methoxy substitutions generally confer superior binding affinity and selectivity for the hA₃ subtype. mdpi.com In contrast, hydroxy substitutions on the hybrid scaffold tend to result in a modest binding affinity for the hA₁ subtype. mdpi.com This demonstrates how simple changes in substitution can redirect the selectivity of the hybrid molecule towards different receptor subtypes.

Investigations into coumarin-chalcone hybrids as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors have further highlighted the importance of substituent nature and position. scispace.comnih.gov The location of side chains on the chalcone phenyl ring markedly influences inhibitory activity. nih.gov Specifically, compounds with para-substituted, choline-like chalcone fragments exhibit potent activity against AChE and poor activity against BChE, making them selective AChE inhibitors. scispace.com Conversely, ortho-substituted analogues showed the opposite effect. scispace.com The replacement of terminal amine groups in these side chains with amide, alkyl, or alkenyl groups was found to abrogate the inhibitory activity, indicating the critical role of the tertiary amine group for this specific biological action. scispace.comnih.gov

The table below provides a summary of SAR findings for coumarin-chalcone hybrids.

| Biological Target | Structural Feature | Effect on Activity | Source |

| Human Adenosine Receptors (hARs) | Methoxy substitutions | Superior hA₃ binding affinity and selectivity. | mdpi.com |

| Human Adenosine Receptors (hARs) | Hydroxy substitutions | Modest hA₁ binding affinity. | mdpi.com |

| Acetylcholinesterase (AChE) | Para-substituted choline-like side chain on chalcone | Potent and selective AChE inhibition. | scispace.com |

| Butyrylcholinesterase (BChE) | Ortho-substituted side chain on chalcone | Preferential BChE inhibition. | scispace.com |

| Cholinesterases (AChE/BChE) | Replacement of terminal amine with amide/alkyl/alkenyl | Abrogation of inhibitory activity. | scispace.comnih.gov |

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and properties of molecules like 3-(2-benzoylethyl)-4-hydroxycoumarin. auctoresonline.org By utilizing functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can accurately optimize the molecule's ground-state geometry and calculate a range of electronic parameters. sysrevpharm.orgopensciencepublications.comimist.ma These calculations provide crucial data on frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which collectively determine the compound's reactivity and stability. sysrevpharm.orgresearchgate.net DFT studies on related 3-aryl-4-hydroxycoumarin derivatives have shown that the presence and position of substituents significantly influence these electronic properties, which in turn dictates their biological and chemical behavior. opensciencepublications.comopensciencepublications.com

The 4-hydroxycoumarin (B602359) scaffold is known to exist in different tautomeric forms, and the equilibrium between these forms is critical to its function. For derivatives that are Schiff bases, this equilibrium is typically between imine and enamine tautomers. nih.gov Computational studies on analogous 3-acyl-4-hydroxycoumarin derivatives demonstrate that the enamine tautomer is often more stable. nih.govresearchgate.net This stability is attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen or oxygen atom of the side chain. nih.gov DFT calculations can quantify the energy difference between tautomers, confirming that in many solvents, the enamine form is thermodynamically preferred. researchgate.net For 3-(2-benzoylethyl)-4-hydroxycoumarin, the primary equilibrium is the keto-enol tautomerism of the 4-hydroxy group, with the enol form being predominant.

The Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govmalayajournal.org The energy of the LUMO indicates the molecule's ability to accept electrons, and the distribution of its electron density highlights the most probable sites for nucleophilic attack. auctoresonline.orgresearchgate.net For 4-hydroxycoumarin derivatives, DFT calculations typically show that the LUMO is distributed over the coumarin (B35378) ring system, particularly around the carbonyl groups and the C2-C3-C4 region. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability. nih.gov

| Parameter | Significance | Typical Calculated Value (Conceptual) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Chemical Hardness (η) | Measures resistance to charge transfer. | 2.0 to 2.75 eV |

| Electrophilicity Index (ω) | Quantifies the electrophilic power of the molecule. | 1.5 to 3.0 eV |

Molecular Docking and Pharmacophore Modeling for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sysrevpharm.org Studies involving 4-hydroxycoumarin derivatives have used docking to explore their binding modes within the active sites of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. ut.ac.irut.ac.irnih.gov These simulations help identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity. ut.ac.ir

Pharmacophore modeling is another vital tool in drug discovery, focusing on the essential 3D arrangement of molecular features necessary for biological activity. dovepress.comresearchgate.net A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's active site (structure-based). dergipark.org.tr This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, serves as a 3D query for screening large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov

Mechanistic Computational Studies of Radical Scavenging Pathways

The antioxidant potential of phenolic compounds, including 4-hydroxycoumarin derivatives, can be rigorously investigated using computational methods. DFT calculations are employed to determine the thermodynamic feasibility of various radical scavenging mechanisms. nih.gov The primary pathways involve the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. opensciencepublications.comopensciencepublications.com

The Hydrogen Atom Transfer (HAT) mechanism is a direct, one-step process where a hydrogen atom is transferred from the antioxidant to a radical. nih.govnih.gov The thermodynamic viability of this pathway is typically assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. opensciencepublications.comopensciencepublications.com Proton-Coupled Electron Transfer (PCET) is a related mechanism where an electron and a proton are transferred in a single concerted step. For many phenolic antioxidants, HAT and PCET are considered kinetically dominant pathways, particularly in non-polar solvents. nih.govresearchgate.net

In polar solvents, two-step mechanisms often become more significant. The Sequential Proton Loss Electron Transfer (SPLET) pathway involves the initial deprotonation of the antioxidant's hydroxyl group to form an anion, followed by the transfer of an electron from the anion to the radical. nih.govnih.gov The feasibility of this mechanism is evaluated by calculating the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). The Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism begins with the transfer of an electron to the radical, forming a radical cation, which then deprotonates. nih.govresearchgate.net This pathway is assessed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). Computational studies suggest that for many phenolic compounds in aqueous media, the SPLET mechanism is thermodynamically the most favorable pathway for radical scavenging. nih.gov

| Mechanism | Description | Key DFT Parameter | Favored in |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | One-step transfer of a hydrogen atom (H•). | Bond Dissociation Enthalpy (BDE) | Gas phase, non-polar solvents |

| Single-Electron Transfer Proton Transfer (SET-PT) | Two-step process: electron transfer followed by proton transfer. | Ionization Potential (IP) | Polar solvents |

| Sequential Proton Loss Electron Transfer (SPLET) | Two-step process: proton loss followed by electron transfer. | Proton Affinity (PA) | Polar solvents |

Radical Adduct Formation (RAF) Mechanisms

Extensive computational and in silico modeling studies have been conducted on various coumarin derivatives to elucidate their antioxidant mechanisms. However, specific research focusing on the Radical Adduct Formation (RAF) mechanisms of Coumarin, 3-(2-benzoylethyl)-4-hydroxy- is not available in the current scientific literature based on the conducted search.

The radical adduct formation (RAF) mechanism is a crucial pathway for the antioxidant activity of many phenolic compounds, including coumarins. This mechanism involves the direct addition of a radical species to the antioxidant molecule, forming a more stable radical adduct. Computational studies, often employing Density Functional Theory (DFT), are instrumental in investigating the thermodynamics and kinetics of such reactions. These studies typically calculate parameters like the Gibbs free energy of reaction (ΔG) to determine the feasibility of the RAF pathway at different positions on the molecule.

While detailed research findings and data tables for the RAF mechanism of "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" are not available, studies on structurally related 4-hydroxycoumarin derivatives provide general insights into how this class of compounds may interact with free radicals via RAF. For instance, research on other 4,7-dihydroxycoumarin (B595064) and coumarin-trihydroxybenzohydrazide derivatives has shown that the formation of radical adducts is a thermodynamically favored process. researchgate.netnih.gov In these related compounds, the sp² hybridized carbon atoms within the aromatic rings are identified as the most probable sites for radical attack, leading to the formation of a radical adduct. nih.gov This process disrupts the planarity and aromaticity of the system as the target carbon atom rehybridizes from sp² to sp³. nih.gov

It is important to note that the antioxidant activity and the preferred mechanism (e.g., Hydrogen Atom Transfer, Sequential Proton Loss Electron Transfer, or Radical Adduct Formation) are highly dependent on the specific substituent groups on the coumarin scaffold. nih.govnih.gov Therefore, without specific computational studies on "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-", any discussion of its RAF mechanism would be speculative.

Further computational research is required to specifically determine the potential sites for radical adduction, the thermodynamic viability, and the kinetic parameters associated with the RAF mechanism for Coumarin, 3-(2-benzoylethyl)-4-hydroxy- . Such studies would provide valuable data to build a comprehensive understanding of its antioxidant properties.

Investigations into Biological Activity Mechanisms in Vitro

Antioxidant and Radical Scavenging Mechanisms

The 4-hydroxycoumarin (B602359) structure is a recognized scaffold for antioxidant activity. These compounds can neutralize harmful reactive oxygen and nitrogen species (ROS/RNS), which are implicated in numerous disease pathologies. Their antioxidant effects are attributed to various chemical mechanisms, including direct radical scavenging and modulation of oxidative pathways. nih.govontosight.ai

Coumarins exert their antioxidant effects primarily by donating a hydrogen atom to neutralize free radicals, a process that transforms the reactive species into a more stable, non-radical form. mdpi.com This ability to scavenge free radicals helps protect cells from oxidative damage. ontosight.ai

The antioxidant capacity of coumarin (B35378) derivatives is significantly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.govresearchgate.net The presence of these groups enhances radical scavenging activity. Several pathways have been identified for the antiradical activity of coumarins:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. nih.gov

Sequential Proton Loss followed by Electron Transfer (SPLET): The antioxidant first loses a proton (deprotonation), followed by the transfer of an electron to the radical. This mechanism is often favored in polar solvents. nih.govnih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, followed by the loss of a proton. nih.gov

Theoretical and experimental studies on coumarin-hydrazide derivatives have shown that under physiological conditions, the SPLET mechanism is a highly probable reaction pathway for radical scavenging. nih.govsemanticscholar.org These compounds have demonstrated effectiveness in scavenging various radicals, including the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, hydroxyl radicals (HO•), and nitric oxide. mdpi.comnih.gov

Electrochemical methods and Electron Spin Resonance (ESR) spectroscopy are powerful tools for characterizing the mechanisms of antioxidant action. These techniques provide insights into the electron-donating capabilities and radical scavenging pathways of compounds.

Cyclic Voltammetry (CV) has been employed to investigate the redox mechanisms of various substituted 3-arylcoumarins. researchgate.net By measuring the oxidation potentials, CV studies can quantify the ease with which a compound can donate an electron to neutralize a radical. The results of such studies often correlate with antioxidant activity, showing that the presence and position of electron-donating groups, like hydroxyls, influence the electrochemical behavior and, consequently, the antioxidant potency. researchgate.net

Electron Spin Resonance (ESR) spectroscopy is used to detect and characterize free radicals. In the context of antioxidant research, ESR can directly measure the reduction in a radical signal upon the addition of a scavenging compound. For example, ESR studies on coumarin–trihydroxybenzohydrazide derivatives demonstrated their potential to scavenge hydroxyl radicals (HO•). The addition of these compounds led to a significant reduction in the ESR signal intensity of the DEPMPO–HO• adduct, confirming their potent antiradical activity. nih.govmdpi.com These studies also highlighted that the specific positioning of hydroxyl groups on the molecule plays a crucial role in its antioxidant capacity. nih.govmdpi.com

Enzyme Inhibition Mechanisms

The coumarin scaffold is a well-established pharmacophore known for its interaction with various enzymes. The inhibitory mechanisms of coumarin derivatives have been explored against enzymes such as xanthine (B1682287) oxidase and carbonic anhydrase, revealing intricate molecular interactions.

Xanthine Oxidase Inhibition:

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a key strategy in the management of hyperuricemia and gout. Research into coumarin derivatives has identified several potent inhibitors of this enzyme. Structure-activity relationship studies have demonstrated that the substitution pattern on the coumarin ring is a critical determinant of inhibitory activity. nih.govsciforum.net For instance, studies on 7-hydroxycoumarin derivatives have shown that they can be strong xanthine oxidase inhibitors. nih.gov The presence and position of hydroxyl and other groups on the coumarin framework play a significant role in the molecule's ability to bind to the active site of xanthine oxidase. nih.gov While specific inhibitory data for 3-(2-benzoylethyl)-4-hydroxy-coumarin is not available, the presence of the 4-hydroxy group suggests potential for interaction with the enzyme.

Carbonic Anhydrase Inhibition:

Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors. nih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the enzyme's active site, coumarins act as "prodrug inhibitors". nih.govscispace.com The proposed mechanism involves the hydrolysis of the coumarin's lactone ring by the esterase activity of the carbonic anhydrase enzyme. nih.govscispace.com This enzymatic reaction opens the ring to form a 2-hydroxy-cinnamic acid derivative, which then binds to the entrance of the enzyme's active site, blocking substrate access. nih.govscispace.com This distinct mechanism of action contributes to the isoform-selective inhibition observed with some coumarin derivatives. nih.gov

| Enzyme Target | General Coumarin Inhibition Mechanism | Key Structural Features for Activity |

|---|---|---|

| Xanthine Oxidase | Competitive, uncompetitive, or mixed-type inhibition. nih.gov | Hydroxylation pattern on the coumarin ring, particularly at the 7-position. nih.gov |

| Carbonic Anhydrase | Prodrug inhibition; enzymatic hydrolysis of the lactone ring to an active 2-hydroxy-cinnamic acid derivative that blocks the active site entrance. nih.govscispace.com | The intact lactone ring is essential for the prodrug mechanism. nih.govscispace.com |

Cell-Based Mechanistic Studies

The anticancer potential of coumarin derivatives has been investigated through various cell-based assays, which have shed light on their mechanisms of action at the cellular level, including the induction of apoptosis and the activation of caspases.

Apoptosis Induction and Caspase Activation:

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Numerous studies have demonstrated that various coumarin derivatives can induce apoptosis in cancer cell lines. nih.govmdpi.com The induction of apoptosis by coumarins is often mediated through the intrinsic mitochondrial pathway. nih.gov This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov

The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, including caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes of apoptotic cell death. nih.govmdpi.com Studies on certain coumarin derivatives have shown a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, alongside the activation of caspases-3 and -9. nih.govmdpi.com

| Cellular Process | Observed Effect of Coumarin Derivatives | Key Molecular Events |

|---|---|---|

| Apoptosis Induction | Induces programmed cell death in cancer cells. nih.govmdpi.com | Alteration of Bcl-2 family protein expression, mitochondrial membrane permeabilization. nih.gov |

| Caspase Activation | Activation of initiator and effector caspases. nih.govmdpi.com | Activation of caspase-9 and subsequent activation of caspase-3 and -7. nih.govmdpi.com |

Molecular Mimicry and Receptor Interaction Studies

The structural similarity of some coumarin derivatives to endogenous molecules allows them to interact with specific cellular receptors, such as estrogen receptors, leading to potential modulation of hormonal signaling pathways.

Estrogen Receptor Analogies:

Phytoestrogens are plant-derived compounds that can bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects. Certain coumarin derivatives, known as coumestans, are classified as phytoestrogens. nih.gov These compounds possess a structural resemblance to estradiol, allowing them to interact with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov Molecular modeling and binding studies have shown that some coumarin phytoestrogens exhibit a higher binding affinity for ERβ than for ERα. nih.gov The 3-phenylcoumarin (B1362560) scaffold, in particular, has been noted for its ability to mimic the binding of steroids within the estrogen receptor. nih.gov

The interaction with estrogen receptors is largely governed by the specific substitution pattern on the coumarin core, which dictates the compound's ability to fit into the ligand-binding pocket of the receptor and engage in key hydrogen bonding and hydrophobic interactions. nih.gov For instance, studies on various 7-hydroxycoumarins with different substituents at the 3- and 4-positions have revealed a range of binding affinities and selectivities for the two estrogen receptor isoforms. lookchem.com While the estrogen receptor binding affinity of Coumarin, 3-(2-benzoylethyl)-4-hydroxy- has not been specifically reported, its substituted 4-hydroxycoumarin structure suggests a potential for such interactions.

Advanced Analytical Methodologies for Research Applications

Derivatization Strategies for Enhanced Detection in Mass Spectrometry

Chemical derivatization is a process that modifies an analyte's structure to improve its analytical properties, such as volatility, thermal stability, chromatographic behavior, or ionization efficiency. researchgate.net While modern liquid chromatography-mass spectrometry (LC-MS) methods often allow for the direct analysis of polar compounds like 4-hydroxycoumarin (B602359) derivatives, derivatization remains a valuable strategy, particularly for gas chromatography-mass spectrometry (GC-MS) or to enhance detection in specific MS applications. frontiersin.org

The primary goal of chemical derivatization in the analysis of "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" is to modify its functional groups—notably the acidic 4-hydroxyl group—to create a derivative more amenable to a given analytical technique. ulster.ac.uknih.gov For GC-MS analysis, where analytes must be volatile and thermally stable, derivatization is often essential for coumarins. researchgate.netfrontiersin.org The hydroxyl group can undergo derivatization reactions such as silylation, alkylation, or acylation. researchgate.net

Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility and thermal stability. researchgate.net The National Institute of Standards and Technology (NIST) database contains mass spectral data for the TMS derivative of 4-hydroxycoumarin, indicating its utility in GC-MS identification. nih.gov

Alkylation: This technique introduces an alkyl group, such as a methyl group, to enhance volatility. researchgate.net A recent study demonstrated that alkylation of the hydroxyl groups of warfarin (B611796) and its metabolites was necessary to improve thermal stability and volatility for GC-EI-HR-MS analysis. frontiersin.org

Acylation: This method introduces an acyl group, which can improve chromatographic properties and detection sensitivity. researchgate.net

These modifications can improve separation efficiency and produce derivatives that fragment in predictable ways, aiding in more accurate identification by the mass spectrometer. researchgate.net The choice of reagent depends on the specific functional groups present and the desired analytical outcome. researchgate.net In the context of LC-MS, derivatization can be employed to introduce a permanently charged group or a moiety with high proton affinity, thereby improving ionization efficiency in electrospray ionization (ESI) and enhancing sensitivity.

Table 1: Potential Derivatization Strategies for the 4-Hydroxycoumarin Moiety

| Derivatization Method | Reagent Example | Target Functional Group | Primary Benefit for MS Analysis |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increases volatility and thermal stability for GC-MS. researchgate.net |

| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Hydroxyl (-OH) | Improves thermal stability and volatility for GC-MS. frontiersin.org |

| Acylation | Acetic Anhydride (B1165640) | Hydroxyl (-OH) | Improves chromatographic properties. researchgate.net |

Imaging Mass Spectrometry (IMS) is a powerful, label-free technique that maps the spatial distribution of molecules directly within tissue sections. researchgate.netrsisinternational.orgplos.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) generate a 2D ion density map that correlates molecular identity with location. ulster.ac.ukresearchgate.netnsf.gov This provides invaluable insights into the localization of drugs, metabolites, and endogenous biomolecules within tissue micro-compartments. rsisinternational.orgrsc.org

While specific studies detailing the use of IMS for "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" are not prevalent in the reviewed literature, the methodology is widely applied to study the distribution of other small molecule drugs and their metabolites in various tissues, including the brain, lung, kidney, and liver. researchgate.netsigmaaldrich.com The technique allows researchers to visualize where a parent drug and its subsequent metabolites are concentrated, which is crucial for understanding pharmacokinetics and toxicology. researchgate.netsigmaaldrich.com

For molecules that are difficult to detect due to low concentration or poor ionization, on-tissue chemical derivatization (OTCD) can be applied. nih.govnih.gov This approach involves applying a derivatizing reagent directly to the tissue section before IMS analysis. nih.gov The chemical tagging of a target analyte with a moiety that is larger or permanently charged can significantly aid its ionization efficiency, allowing for the visualization of previously inaccessible molecules. nih.gov This strategy could theoretically be applied to "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" and its hydroxylated metabolites to enhance their signal and provide clear images of their distribution in tissues.

Chromatographic Separation Coupled with Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical method for the quantification of "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" in complex biological matrices such as blood plasma and tissue homogenates. researchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net

The analytical workflow typically involves several key steps:

Sample Preparation: The initial step is to isolate the analyte from the complex biological matrix. Common methods include protein precipitation with organic solvents like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net Advanced techniques, such as HybridSPE®-Phospholipid technology, can be used to specifically remove endogenous phospholipids, which are known to cause matrix effects and suppress the analyte signal in the MS source. researchgate.net

Chromatographic Separation: The prepared sample extract is injected into an LC system. Separation is most often achieved using a reversed-phase column, such as a C18 column. A mobile phase gradient, typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to aid ionization, is used to elute the compound. researchgate.net This separation is crucial for resolving the analyte from other endogenous components and potential metabolites.

Mass Spectrometric Detection: Following elution from the LC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" is often analyzed in negative ion mode. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process is highly selective and sensitive, allowing for accurate quantification even at very low concentrations. For warfarin, the transition of m/z 307.1 → 161.1 is commonly used for quantification.

The combination of these steps results in a robust, sensitive, and specific method for determining the concentration of "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-" in complex research samples.

Table 2: Typical Parameters for LC-MS/MS Analysis of "Coumarin, 3-(2-benzoylethyl)-4-hydroxy-"

| Parameter | Typical Condition | Source(s) |

| Chromatography | UPLC / HPLC | researchgate.net |

| Column | Reversed-Phase (e.g., Acquity® UPLC BEH C18) | |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | researchgate.net |

| Elution Mode | Isocratic or Gradient | |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion (m/z) | 307.1 | |

| Product Ion (m/z) | 161.1 | |

| Linear Range | e.g., 5–500 ng/mL |

Future Perspectives and Emerging Research Areas

Rational Design and Synthesis of Next-Generation Coumarin (B35378) Analogs

The future development of therapeutic agents based on the 3-(2-benzoylethyl)-4-hydroxy-coumarin scaffold is increasingly reliant on rational design strategies. This approach integrates computational chemistry with synthetic methodologies to create next-generation analogs with enhanced potency and selectivity.

Computational and Structure-Activity Relationship (SAR) Studies: Modern drug design for coumarin derivatives heavily employs computational methods such as Density Functional Theory (DFT) and molecular docking. nih.gov These techniques allow for the optimization of molecular geometry and the calculation of quantum-chemical properties, providing insights into how structural modifications will affect biological activity. nih.gov Structure-Activity Relationship (SAR) studies are crucial for this process, revealing that substitutions on the coumarin core are essential for specific biological activities. For instance, in antifungal analogs, the presence of short aliphatic chains and electron-withdrawing groups was found to favor activity. Such findings guide the synthesis of more effective compounds.

Synthetic Strategies: The synthesis of novel 4-hydroxycoumarin (B602359) derivatives is an active area of research, with numerous established methods being refined for greater efficiency and diversity. Key reactions include:

Knoevenagel Condensation: A versatile method for synthesizing 3-substituted coumarins. sapub.org

Pechmann Reaction: Widely used for creating the core coumarin ring system. sapub.org

Perkin Condensation: Effective for preparing 3-arylcoumarins from salicylaldehydes and phenylacetic acids. sapub.org

Multi-component Reactions: Green chemistry approaches, such as one-pot, four-component reactions performed in water, are being developed to synthesize complex derivatives like benzylpyrazolyl coumarins efficiently. researchgate.net

These synthetic approaches, combined with computational insights, enable the targeted creation of analogs with specific functionalities at the C-3 position, aiming to improve interaction with biological targets and enhance therapeutic potential. nih.gov

Table 1: Key Synthetic Reactions for 4-Hydroxycoumarin Analogs

| Reaction Name | Starting Materials (Examples) | Product Type (Example) | Reference |

| Knoevenagel Condensation | Substituted aldehydes, Active methylene (B1212753) compounds | 3-Substituted coumarins | sapub.org |

| Pechmann Reaction | Phenols, β-keto esters | Coumarin core | sapub.org |

| Perkin Condensation | Salicylaldehydes, Phenylacetic acids | 3-Arylcoumarins | sapub.org |

| Four-Component Reaction | Hydrazine (B178648), Ethyl acetoacetate, Aldehyde, 4-Hydroxycoumarin | Benzylpyrazolyl coumarin | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, Mechanistic Focus)

Pre-clinical research is uncovering a wide array of new biological targets for 4-hydroxycoumarin derivatives, extending far beyond their traditional use as anticoagulants. This exploration is revealing significant potential in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Mechanisms: Derivatives of 4-hydroxycoumarin are being investigated as potent anticancer agents with multifaceted mechanisms of action. benthamdirect.com Pre-clinical studies show they can induce apoptosis (programmed cell death), inhibit tumor cell proliferation by arresting the cell cycle, and modulate key signaling pathways like PI3K/Akt/mTOR. benthamdirect.comdntb.gov.ua Some analogs function by inhibiting carbonic anhydrase IX (hCA-IX), an enzyme associated with tumor hypoxia, showcasing selective cytotoxicity toward cancer cells while sparing healthy ones. dntb.gov.ua Platinum(IV) complexes incorporating a 4-hydroxycoumarin moiety have demonstrated the ability to induce apoptosis by up-regulating caspase-3 and caspase-9 expression. sapub.org

Inhibition of Cholinesterases for Neurodegenerative Diseases: A significant emerging therapeutic area is the treatment of Alzheimer's disease. nih.gov Analogs of 4-hydroxycoumarin have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com By binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, these compounds can help restore cholinergic function. nih.govbohrium.com Some hybrid molecules combining coumarin with an N-benzyl pyridinium (B92312) moiety have shown IC₅₀ values in the nanomolar range, making them promising multi-target-directed ligands for Alzheimer's therapy. bohrium.comacs.org

Table 2: Novel Biological Targets for 4-Hydroxycoumarin Derivatives

| Therapeutic Area | Biological Target(s) | Mechanism of Action | Reference(s) |